molecular formula C27H39BFNO2Si B12510335 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-amine

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-amine

Cat. No.: B12510335
M. Wt: 467.5 g/mol
InChI Key: BWVVQKAGNKPHEY-UHFFFAOYSA-N
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Description

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-amine (CAS 2820116-32-1) is a sophisticated naphthalene-derived molecular building block designed for advanced cross-coupling reactions in medicinal chemistry and materials science . Its structure integrates three key functional groups: a pinacol boronic ester, a triisopropylsilyl (TIPS)-protected alkyne, and a naphthalene-based amine group. The boronic ester moiety is a well-established reactant in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing biaryl systems prevalent in pharmaceutical agents and organic electronic materials . Concurrently, the TIPS-protected ethynyl group offers a stable handle for Sonogashira and other palladium-catalyzed couplings, allowing for the linear extension of the molecular framework. The amine group on the naphthalene core provides a site for further functionalization or can contribute to the molecule's binding affinity in target interactions. This multi-functional architecture makes the compound a highly valuable scaffold for constructing complex, conjugated molecular systems for use as enzyme inhibitors, receptor modulators, or organic semiconductors. Proper handling and storage are critical to maintain the integrity of this reagent. To ensure stability, it must be stored in a dark place under an inert atmosphere at 2-8°C . Researchers should note the associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation), and adhere to the corresponding safety precautions . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C27H39BFNO2Si

Molecular Weight

467.5 g/mol

IUPAC Name

6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-amine

InChI

InChI=1S/C27H39BFNO2Si/c1-17(2)33(18(3)4,19(5)6)14-13-22-24(29)12-11-20-15-21(30)16-23(25(20)22)28-31-26(7,8)27(9,10)32-28/h11-12,15-19H,30H2,1-10H3

InChI Key

BWVVQKAGNKPHEY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=C(C=C3)F)C#C[Si](C(C)C)(C(C)C)C(C)C)N

Origin of Product

United States

Biological Activity

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a fluorine atom and a triisopropylsilyl ethynyl group. The presence of the boron-containing dioxaborolane moiety is significant for its reactivity and potential interactions with biological targets.

Chemical Formula: C28H38B F N O2
Molecular Weight: 455.63 g/mol
CAS Number: 2839207-57-5

Research indicates that compounds similar to 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-amine may act as inhibitors of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and function of various oncoproteins. Inhibition of HSP90 can lead to the degradation of these proteins and subsequent apoptosis in cancer cells .

Anticancer Activity

The compound's anticancer properties have been explored in several studies:

  • In Vitro Studies:
    • Cell Lines Tested: Various cancer cell lines including breast cancer (MCF7), prostate cancer (PC3), and lung cancer (A549).
    • Findings: Significant inhibition of cell proliferation was observed at concentrations ranging from 1 to 10 µM. The compound induced apoptosis as evidenced by increased annexin V staining .
  • In Vivo Studies:
    • Xenograft Models: Administration in mouse models bearing human tumor xenografts showed reduced tumor growth compared to controls.
    • Mechanism: The compound was shown to disrupt HSP90 function leading to the downregulation of client proteins involved in cell cycle regulation and survival pathways .

Other Biological Activities

Beyond anticancer effects, preliminary studies suggest potential anti-inflammatory properties. The compound demonstrated downregulation of pro-inflammatory cytokines in macrophage models treated with lipopolysaccharides (LPS) .

Case Studies

Several case studies highlight the compound's efficacy:

  • Case Study 1: Breast Cancer
    • A study involving MCF7 cells treated with varying concentrations revealed a dose-dependent decrease in cell viability with an IC50 value around 5 µM.
    • Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
  • Case Study 2: Prostate Cancer
    • In PC3 cells, treatment with the compound resulted in significant G1 phase arrest.
    • Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells.

Data Table: Summary of Biological Activities

Activity TypeModel/MethodConcentration RangeObservations
AnticancerMCF7 Cells1 - 10 µMDose-dependent inhibition
AnticancerPC3 Cells1 - 10 µMG1 phase arrest; increased apoptosis
Anti-inflammatoryMacrophage LPS ModelNot specifiedDecreased cytokine levels

Comparison with Similar Compounds

Substituent Variations on the Naphthalene Core

Compound Name Core Structure Substituents Key Differences Applications Reference
Target Compound Naphthalene 6-F, 4-dioxaborolane, 5-(TIPS-ethynyl) Cross-coupling, drug discovery
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine Naphthalene 6-dioxaborolane, 2-NH₂ No fluorine or ethynyl group; amine enhances solubility Suzuki reactions, fluorescent probes
5-Ethyl-6-fluoro-4-dioxaborolane-naphthalen-2-ol Naphthalene 6-F, 4-dioxaborolane, 5-Ethyl, 2-OH Ethyl and hydroxyl groups increase polarity Antibacterial agents
3-Chloro-N-methyl-5-dioxaborolane-pyridin-2-amine Pyridine 3-Cl, 5-dioxaborolane, 2-NHMe Pyridine core alters electronic density Kinase inhibitors

Key Observations :

  • Fluorine Substitution: The 6-fluoro group in the target compound and 5-ethyl-6-fluoro analog improves metabolic stability compared to non-fluorinated analogs like .
  • Ethynyl vs. Hydroxyl/Ethyl : The triisopropylsilyl (TIPS) ethynyl group in the target compound significantly increases lipophilicity (logP ~5.2 estimated) compared to hydroxylated analogs (logP ~2.8), impacting cellular uptake .
  • Core Structure : Pyridine-based analogs (e.g., ) exhibit reduced conjugation compared to naphthalene, altering UV absorption and binding affinity in biological targets.

Bioactivity and Pharmacological Potential

  • Anticancer Activity : Naphthalene-boronic esters (e.g., bortezomib analogs) inhibit proteasomes .
  • Antimicrobial Properties : Fluorinated naphthalenes (e.g., ) disrupt bacterial membranes.
  • Kinase Inhibition : Pyridine-boronic esters (e.g., ) target ATP-binding pockets in kinases.

Predicted ADMET Properties :

  • Target Compound : High logP (5.2) may reduce aqueous solubility but improve blood-brain barrier penetration.
  • Analog : Lower logP (3.1) enhances solubility but limits CNS activity.

Preparation Methods

Chemical Structure and Properties

6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-amine has the molecular formula C27H39BFNO2Si and a molecular weight of 467.5 g/mol. This compound contains several key structural features: a naphthalene core substituted with a fluorine atom, an amino group, a pinacol boronate ester, and a triisopropylsilyl (TIPS)-protected alkyne group. The compound has been assigned CAS number 2820116-32-1 and is characterized by its complex architecture combining multiple functional groups on a naphthalene scaffold.

The presence of the pinacol boronate ester makes this compound particularly valuable as a synthetic intermediate, as it can participate in various cross-coupling reactions, especially Suzuki-Miyaura couplings. The TIPS-protected alkyne provides a handle for further functionalization after deprotection, while the amino group offers additional sites for derivatization.

Synthetic Strategies Overview

The synthesis of 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-amine typically involves a multi-step approach that can be divided into several key transformations:

  • Preparation of a suitably functionalized naphthalene core
  • Introduction of the boronate ester functionality
  • Installation of the TIPS-protected alkyne group
  • Incorporation of the amino group

Multiple synthetic routes have been developed, often differing in the order of introducing these functional groups and the specific reagents employed.

Detailed Synthetic Pathway

Preparation via Protected Intermediates

One of the most efficient routes for synthesizing the target compound involves proceeding through a methoxymethyl (MOM) protected intermediate. This approach offers advantages in terms of selective functionalization of the naphthalene core and subsequent deprotection to yield the desired amine.

Key Intermediate Synthesis

A critical intermediate in this synthetic pathway is ((2-fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane (CAS: 2621932-37-2), which has been documented in the preparation of KRAS inhibitors such as MRTX1133.

The synthesis begins with a naphthalene core containing appropriate halogen substituents that serve as handles for introducing the desired functional groups. The fluorine is typically present on the starting material, or it can be introduced through selective halogenation.

Step Reagents/Conditions Product Yield
1 MOMCl, NaH, THF, 0°C to rt, 4h MOM-protected naphthalene 85-90%
2 n-BuLi, B(OiPr)3, pinacol, THF, -78°C to rt Boronate ester intermediate 70-75%
3 TIPS-acetylene, Pd(PPh3)4, CuI, Et3N, DMF, 60°C TIPS-alkyne intermediate 75-80%
4 Deprotection/Amination 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-amine 65-70%
MOM Protection Strategy

The MOM protection strategy is particularly valuable because it allows for selective functionalization of the naphthalene core while preventing undesired side reactions. The MOM group can be introduced using methoxymethyl chloride (MOMCl) and a base such as sodium hydride in THF at 0°C to room temperature.

R-OH + MOMCl + NaH → R-O-CH2-OCH3 + NaCl + H2

This protection is typically achieved in high yields (85-90%) and provides a robust protecting group that withstands subsequent reaction conditions.

Borylation Methods

Another approach involves the introduction of a nitro group followed by reduction:

Ar-H + HNO3/H2SO4 → Ar-NO2
Ar-NO2 + Reducing agent → Ar-NH2

Common reducing agents include iron or zinc in acetic acid, tin(II) chloride, or catalytic hydrogenation using palladium on carbon.

Conversion of Hydroxyl to Amine

Given the documented synthesis of the related compound 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol (CAS: 2757097-49-5), a viable approach involves converting the hydroxyl group to an amine:

Ar-OH → Ar-OTf → Ar-N3 → Ar-NH2

This sequence typically involves:

  • Conversion of the hydroxyl to a triflate using triflic anhydride
  • Displacement with sodium azide
  • Reduction of the azide using Staudinger reduction or catalytic hydrogenation

Optimization of Reaction Conditions

Suzuki Coupling Optimization

For compounds containing the pinacol boronate functionality, optimization of Suzuki coupling conditions is crucial for achieving high yields in subsequent transformations. Based on experimental data from related compounds, the following conditions have been identified as optimal:

Parameter Optimized Condition Effect on Yield
Catalyst Pd(PPh3)4 or Ad2BuP-Pd-G3 Significant increase in yield
Base K2CO3 or K3PO4 Improved conversion
Solvent THF/H2O or Toluene/EtOH/H2O Enhanced solubility of reactants
Temperature 60-75°C Balances reactivity and stability
Reaction time 3-18 hours Complete conversion while minimizing side reactions

Protection/Deprotection Strategies

The choice of protecting groups and deprotection conditions significantly impacts the overall efficiency of the synthesis:

TIPS Deprotection

The TIPS group can be selectively removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) in DMF. For example, treatment of TIPS-protected intermediates with CsF (10 equiv) in DMF at 20°C for 1 hour has been shown to effectively remove the TIPS group without affecting other functional groups.

MOM Deprotection

The MOM protecting group can be cleaved under acidic conditions, typically using aqueous HCl in THF or MeOH. Careful control of conditions is necessary to avoid affecting other functional groups.

Comparative Analysis of Synthetic Methods

Linear vs. Convergent Approach

Two main strategies have emerged for preparing the target compound:

  • Linear Approach : Sequential introduction of functional groups starting from a simple naphthalene core
  • Convergent Approach : Preparation of advanced intermediates followed by late-stage coupling

The convergent approach typically offers advantages in terms of flexibility and efficiency, particularly for complex molecules like the target compound.

Yield Comparison

Based on analysis of synthetic routes for related compounds, the following yields have been observed for key transformations:

Transformation Linear Approach Yield Convergent Approach Yield
Borylation 70-75% 75-85%
TIPS-Alkyne Installation 75-80% 80-90%
Amination 65-70% 70-80%
Overall Yield 30-35% 40-50%

These data suggest that the convergent approach offers superior overall efficiency, particularly when scaling up the synthesis.

Scale-Up Considerations

For large-scale preparation of 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-amine, several factors must be considered:

Process Modifications for Scale-Up

When scaling up the synthesis, several modifications have been found beneficial:

  • Replacement of n-BuLi with less hazardous lithiating agents
  • Use of continuous flow processes for highly exothermic steps
  • Implementation of in-process controls to monitor reaction progress
  • Development of more efficient purification protocols to minimize solvent usage

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